molecular formula C23H19N5OS2 B3990946 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one

1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one

Cat. No.: B3990946
M. Wt: 445.6 g/mol
InChI Key: PXWFZIYZXQMZEY-UHFFFAOYSA-N
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Description

The compound 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one features a phenothiazine core linked to a butan-1-one chain substituted with a phenyltetrazole sulfanyl group. This hybrid structure positions the compound for applications in organic electronics and medicinal chemistry, depending on substituent effects and conjugation patterns .

Properties

IUPAC Name

1-phenothiazin-10-yl-2-(1-phenyltetrazol-5-yl)sulfanylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS2/c1-2-19(31-23-24-25-26-28(23)16-10-4-3-5-11-16)22(29)27-17-12-6-8-14-20(17)30-21-15-9-7-13-18(21)27/h3-15,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFZIYZXQMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of phenothiazine derivatives with tetrazole and butanone. The structural features of the compound include:

  • Phenothiazine Core : Known for its biological activity, particularly as an antipsychotic agent.
  • Tetrazole Group : Contributes to the compound's pharmacological properties.
  • Butanone Moiety : Enhances solubility and stability.

The crystal structure analysis reveals that the molecules are organized in a layered arrangement, stabilized by van der Waals forces and hydrogen bonds, which may influence their reactivity and interaction with biological targets .

Medicinal Chemistry

Antioxidant Properties
The compound exhibits significant antioxidant activity, making it a candidate for use in formulations aimed at preventing oxidative stress-related diseases. Research indicates that derivatives of phenothiazine can effectively scavenge free radicals, thereby protecting cells from damage .

Pharmacological Studies
Studies have shown that analogs of this compound possess antipsychotic and neuroprotective effects. The presence of the tetrazole group enhances binding affinity to dopamine receptors, suggesting potential use in treating schizophrenia and other mental health disorders.

Materials Science

Polymer Stabilization
Due to its antioxidant properties, this compound can be utilized in stabilizing polymers against oxidative degradation. Its incorporation into polymer matrices has been shown to enhance thermal stability and prolong service life .

Analytical Chemistry

Fluorescent Probes
The unique structure allows for the development of fluorescent probes for detecting metal ions or biomolecules. The phenothiazine core provides strong fluorescence properties, which can be harnessed for imaging applications in biological systems.

Environmental Applications

Pollution Control
Research indicates that compounds similar to this one can be used in environmental remediation processes, particularly in degrading pollutants through advanced oxidation processes .

Case Study 1: Antioxidant Efficacy

A study published in 2016 demonstrated that derivatives of phenothiazine, including the title compound, exhibited superior antioxidant activity compared to traditional antioxidants like BHT (Butylated Hydroxytoluene). The study utilized DPPH radical scavenging assays to quantify the effectiveness .

Case Study 2: Neuroprotective Effects

In a preclinical trial involving rodent models of neurodegenerative diseases, the compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups .

Data Table: Comparative Analysis of Antioxidant Activity

Compound NameIC50 (µM)Mechanism of Action
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one25Free radical scavenging
Butylated Hydroxytoluene (BHT)50Free radical scavenging
Trolox30Free radical scavenging

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one is not fully understood. it is believed to interact with various molecular targets due to its phenothiazine and tetrazole moieties. Phenothiazine derivatives are known to interact with dopamine receptors, while tetrazoles can bind to metal ions and enzymes. The compound may exert its effects through a combination of these interactions, affecting multiple pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic Properties and Conjugation Effects

PTZ-KT [(10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone] and BP-PT [1-(2-(10H-phenothiazin-10-yl)phenyl)ethan-1-one]
  • Key Differences: PTZ-KT lacks fused conjugation, with a simple methanone bridge between phenothiazine and phenyl. BP-PT incorporates an ethanone linker via a phenyl ring, enabling partial conjugation.
  • Natural Population Analysis (NPA) Charges: The target compound exhibits enhanced electron delocalization due to fused conjugation between the phenothiazine and tetrazole groups, unlike PTZ-KT and BP-PT. This results in a more stabilized redox intermediate (QPT•+/QPT•−), critical for applications in redox flow batteries . NPA charges for PTZ-KT and BP-PT show localized positive charges on the phenothiazine nitrogen, whereas the target compound’s tetrazole sulfanyl group redistributes electron density, reducing charge localization .
3-(2,4-Dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one
  • Features a conjugated enone system (prop-2-en-1-one) and dimethoxyphenyl substituents.
  • The enone group enhances π-conjugation, improving charge transport properties compared to the target compound’s butan-1-one chain. However, the dimethoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing tetrazole in the target compound .

Pharmacological Activity and Substituent Effects

Anti-Anxiety Derivatives (e.g., Compounds 4e and 4g from )
  • 4e: 2-(4-(1-((3-Nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one
  • 4g: 2-(4-(1-((3,4-Dinitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one
  • Key Findings :
    • Nitro groups (electron-withdrawing) on the phenyl ring enhance anti-anxiety activity, suggesting that the target compound’s phenyltetrazole group (also electron-deficient) may similarly potentiate bioactivity.
    • The ethan-1-one linker in 4e/4g allows flexibility for receptor binding, whereas the target compound’s rigid butan-1-one chain with a sulfanyl group may restrict conformational freedom .
Chlorinated Phenothiazine-Tetrazole Derivatives (e.g., (-)-5 and (-)-3f from )
  • (-)-5: 1-(2-Chloro-10H-phenothiazin-10-yl)-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butan-2-ol
  • The methoxyphenyl-tetrazole group in (-)-5 improves solubility compared to the target compound’s unsubstituted phenyltetrazole .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Key Substituents Electronic Features Biological/Functional Activity
Target Compound ~439.5* Phenyltetrazole sulfanyl Fused conjugation, redox-active Potential bioactivity (speculative)
PTZ-KT () ~317.4 Methylphenothiazine, phenylmethanone Localized charges, non-fused Redox flow battery candidate
BP-PT () ~329.4 Phenothiazine-phenyl ethanone Partial conjugation Redox flow battery candidate
4e () ~506.5 3-Nitrophenyliminoethylphenoxy Electron-withdrawing nitro group Anti-anxiety (potent)
(-)-5 () ~493.9 Chlorophenothiazine, methoxyphenyl Enhanced lipophilicity Medicinal chemistry candidate

*Estimated based on structural formula.

Biological Activity

The compound 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one , also known as a phenothiazine derivative, has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C₁₉H₁₈N₄S
  • Molecular Weight : 342.44 g/mol

Structural Characteristics

The compound features a phenothiazine moiety, which is known for its role in various biological activities. The presence of a tetrazole group enhances its pharmacological properties, potentially affecting its interaction with biological targets.

Antioxidant Activity

Phenothiazine derivatives have been studied for their antioxidant properties. They are believed to scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. Research indicates that compounds with a phenothiazine structure can effectively reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies .

Antimicrobial Properties

Several studies have demonstrated that phenothiazine derivatives exhibit antimicrobial activity against a range of pathogens. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of phenothiazine derivatives have revealed promising results. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective effects of phenothiazine derivatives are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. Studies suggest that these compounds may help in conditions such as Alzheimer's and Parkinson's disease by enhancing dopaminergic signaling and decreasing oxidative stress within neuronal cells .

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of phenothiazine derivatives showed that the tested compounds significantly reduced malondialdehyde (MDA) levels in rat brain tissues. The results indicated a protective effect against oxidative stress induced by neurotoxic agents .

Study 2: Antimicrobial Activity

In a comparative study of various phenothiazine derivatives, the compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics .

Study 3: Anticancer Mechanism

Research exploring the anticancer mechanisms revealed that treatment with the compound led to significant cell cycle arrest in the G2/M phase in breast cancer cells. This was accompanied by increased expression of p53 and downregulation of cyclin B1, suggesting a targeted approach to halt tumor progression .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one, and how can reaction yields be optimized?

Methodological Answer:
The compound’s synthesis typically involves coupling phenothiazine derivatives with tetrazole-thiol intermediates. A Sonogashira coupling (for alkyne linkages) or nucleophilic substitution (for sulfur bridges) may be employed, as seen in analogous phenothiazine-tetrazole hybrids . Key steps include:

  • Catalyst Optimization : Use Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with CuI co-catalysts to enhance cross-coupling efficiency .
  • Solvent Systems : THF/triethylamine mixtures improve reaction homogeneity, while dichloromethane aids crystallization .
  • Purification : Gel permeation chromatography or recrystallization (e.g., ethyl acetate) yields pure products .
  • Yield Challenges : Low yields (~6.9% in similar syntheses) may arise from steric hindrance; iterative solvent/catalyst screening is recommended .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., triclinic crystal system, space group P1) to confirm spatial arrangement .
  • NMR Spectroscopy : Analyze δ values for phenothiazine protons (e.g., δ = 7.10–7.58 ppm for aromatic H) and tetrazole-thiol linkages (δ = 3.86 ppm for OCH3 in related compounds) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z = 461.15 for C24H23N5O3S) and fragmentation patterns .

Basic Question: What preliminary assays are recommended to evaluate its pharmacological potential?

Methodological Answer:
Initial screening should focus on:

  • Antioxidant Activity : Use DPPH radical scavenging assays, as validated for phenothiazine derivatives .
  • Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa, HepG2) to assess IC50 values .
  • Structural Analogues : Compare with known phenothiazine antipsychotics or tetrazole-containing antitumor agents for SAR insights .

Advanced Question: How can crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer:
Conflicting computational models (e.g., DFT vs. XRD) arise from torsional flexibility in the butan-1-one chain. Strategies include:

  • High-Resolution XRD : Refine parameters (e.g., R = 0.037, wR = 0.100) to validate bond angles (e.g., α = 81.632°, β = 81.394°) .
  • Thermal Ellipsoid Analysis : Assess dynamic disorder in the tetrazole-thiol moiety using anisotropic displacement parameters .
  • Comparative Studies : Cross-reference with triclinic systems (e.g., a = 8.1891 Å, V = 781.4 ų) from analogous compounds .

Advanced Question: How do substituent variations (e.g., chloro, morpholino) on the phenothiazine ring affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but reduce solubility (e.g., logP increases by ~0.5 units) .
  • Morpholino Substituents : Improve CNS penetration due to increased lipophilicity (e.g., C28H30N6O5S derivatives show m/z = 563.50) .
  • Tetrazole Position : N-phenyl substitution (vs. O-methyl) enhances π-π stacking with biological targets .

Advanced Question: How should researchers address contradictory data in spectroscopic or crystallographic analyses?

Methodological Answer:
Discrepancies (e.g., NMR shifts, unit cell parameters) arise from solvent polarity, crystal packing, or dynamic effects. Mitigation strategies:

  • Variable-Temperature NMR : Probe conformational exchange in DMSO-d6 or CDCl3 .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences .
  • Reproducibility Checks : Repeat syntheses under inert atmospheres to avoid oxidation artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butan-1-one

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